Enzyme Specificity: Sulfatase Recognition
BuS1_11 from the human gut bacterium Bacteroides uniformis is named 'Exo-L-galactose-6-sulfatase' because its catalytic activity is strictly dependent on the α-L anomer [1]. Structural data (PDB 7LHA, 7LJ2) confirm that the enzyme binds 6-O-sulfo-α-L-galactopyranose as a terminal residue of neoporphyrabiose, while the β-D isomer does not occupy the active site in crystallographic studies [2]. This stereochemical preference is a functional requirement; the orthologous sulfatase Bacple_01701 (PDB 7SNO) co‑crystallized with a tetrasaccharide containing two 6-O-sulfo-α-L-galactopyranose units [3]. No equivalent structure has been reported with 6-O-sulfo-α-D-galactopyranose.
| Evidence Dimension | Substrate recognition by exo‑L‑galactose‑6‑sulfatase |
|---|---|
| Target Compound Data | 6-O-sulfo-α-L-galactopyranose (bound in PDB 7LHA, 7LJ2, 7SNO) |
| Comparator Or Baseline | 6-O-sulfo-α-D-galactopyranose (no structure with these sulfatases reported) |
| Quantified Difference | Qualitative – L-isomer is the natural substrate; D-isomer is not recognized by this enzyme class |
| Conditions | X‑ray crystallography; recombinant sulfatases expressed in E. coli |
Why This Matters
Researchers assaying porphyran‑active sulfatases must use the L‑form to avoid false negatives; this defines the compound as an essential, non‑substitutable tool for gut‑microbiome enzymology.
- [1] PDB entry 7LHA – Structure of Exo-L-galactose-6-sulfatase BuS1_11 from Bacteroides uniformis. View Source
- [2] PDB entry 7LJ2 – Structure of Exo-L-galactose-6-sulfatase BuS1_11 in complex with neoporphyrabiose (contains 6-O-sulfo-α-L-galactopyranose). View Source
- [3] PDB entry 7SNO – Structure of Bacple_01701(H214N), a 6-O-galactose porphyran sulfatase, with bound tetrasaccharide containing 6-O-sulfo-α-L-galactopyranose. View Source
